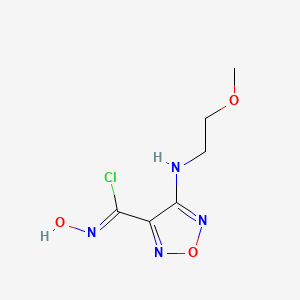
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide is a synthetic compound known for its distinct chemical structure and potential applications in various scientific domains. The molecule's unique arrangement includes a dihydroisoquinoline moiety linked to a diphenylacetamide group through a butynyl chain, making it an intriguing subject for research in chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline scaffold, followed by the introduction of the but-2-yn-1-yl chain through a nucleophilic substitution or coupling reaction. The final step usually involves acylation to introduce the diphenylacetamide moiety. Industrial production methods: Industrial production may scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can enhance efficiency and scalability, catering to larger demand in research and development.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its functional groups allow for targeted modifications to study its properties further. Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride, depending on the desired reaction. Solvents and catalysts also play a crucial role in facilitating these transformations. Major products formed from these reactions: The products of these reactions can vary widely but often include modified versions of the parent compound, which can be analyzed to determine their efficacy in different applications.
Wissenschaftliche Forschungsanwendungen
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has found applications in diverse scientific fields: Chemistry: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies. Biology: Research into its biological activity, including interactions with enzymes or receptors, has been explored to understand its potential therapeutic effects. Medicine:Industry: Its structural characteristics have implications in material science, potentially contributing to the development of novel polymers or advanced materials.
Wirkmechanismus
The compound’s mechanism of action is predominantly associated with its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, it can modulate biological pathways, leading to various physiological effects. Studies on its molecular binding interactions are ongoing to unravel the pathways involved and the subsequent biochemical responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other dihydroisoquinoline derivatives, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide stands out due to its distinctive butynyl linkage and the diphenylacetamide functionality. This structural uniqueness provides it with distinct physicochemical properties and biological activities that are being extensively studied. Similar compounds include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamides
But-2-yn-1-yl derivatives with other acyl groups
Diphenylacetamide compounds without the but-2-yn-1-yl linkage
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQDZJBBINJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)


![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
![3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2902210.png)



![2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2902216.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/new.no-structure.jpg)
